2-(2-Sulfosulfanylethylamino)ethylbenzene
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Overview
Description
2-(2-Sulfosulfanylethylamino)ethylbenzene is an organic compound with the molecular formula C10H15NO3S2 It is known for its unique structure, which includes a benzene ring attached to an ethylamino group and a sulfosulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfosulfanylethylamino)ethylbenzene typically involves the reaction of ethylbenzene with sulfosulfanyl reagents under controlled conditions. One common method includes the use of thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester as a starting material . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Sulfosulfanylethylamino)ethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosulfanyl group to thiol groups.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Sulfosulfanylethylamino)ethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfosulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function and activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: A simpler aromatic hydrocarbon with similar structural features but lacking the sulfosulfanyl group.
Thiosulfuric acid hydrogen S-[2-(phenethylamino)ethyl] ester: A closely related compound used in the synthesis of 2-(2-Sulfosulfanylethylamino)ethylbenzene.
Uniqueness
This compound is unique due to its combination of a benzene ring, ethylamino group, and sulfosulfanyl group
Properties
CAS No. |
953-22-0 |
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Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-(2-sulfosulfanylethylamino)ethylbenzene |
InChI |
InChI=1S/C10H15NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |
InChI Key |
OPXLJUFZIAHIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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